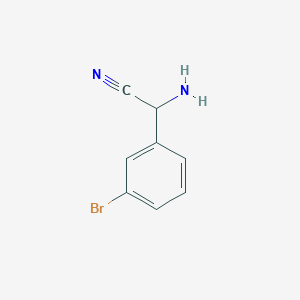

2-Amino-2-(3-bromophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(3-bromophenyl)acetonitrile is a biochemical used for proteomics research . It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 .

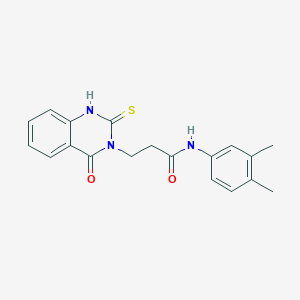

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7BrN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.06 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen

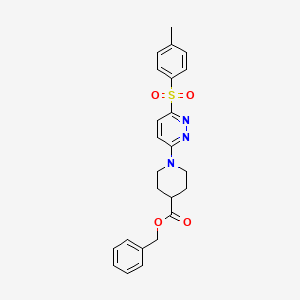

Chemical Transformations and Reactions

2-Amino-2-(3-bromophenyl)acetonitrile is involved in various chemical reactions, demonstrating its versatility in synthetic chemistry. For instance, it reacts with substituted (hetero)aromatic thioamides in acetonitrile, yielding products of ring transformation like 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles or products of an Eschenmoser coupling reaction, depending on the temperature and substituents used (Kammel et al., 2017). Additionally, its derivative, 2-bromobenzaldehyde cyanohydrin (alternatively termed (2-bromophenyl)(hydroxy)acetonitrile), has been synthesized and studied for its bond lengths, angles, and intermolecular hydrogen bonding (Betz et al., 2007).

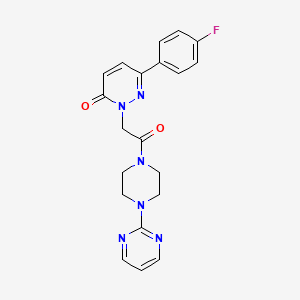

Synthesis of Heterocyclic Compounds

This compound is pivotal in the green synthesis of heterocyclic compounds. For example, 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile was synthesized from chalcone under microwave irradiation. This process was explored for its potential in spectrofluorometric characterization and antibacterial activity (Khan, 2017).

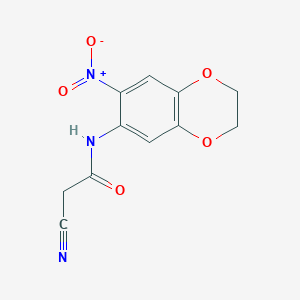

Development of Novel Fluorescent Compounds

The compound has been utilized in developing novel fluorescent compounds with potential applications in sensing technologies. For example, research has been conducted on the synthesis, structure, spectral, and sensing properties of 3-amino boron-dipyrromethene and its derivatives, where this compound-related structures played a crucial role (Ganapathi et al., 2014).

Electrochemical Studies

Electrochemical studies involving derivatives of this compound have been carried out. For instance, the reaction between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile solution was studied using rotating disc voltammetry, revealing insights into electron transfer mechanisms (Compton & Laing, 1988).

Palladium-Catalyzed Synthesis

The compound has been a key player in palladium-catalyzed synthesis processes. For example, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids was developed, providing a new strategy for constructing indole skeletons (Yu et al., 2017).

Wirkmechanismus

Safety and Hazards

This compound is considered hazardous and precautions should be taken while handling it. It has been associated with various hazards, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

2-amino-2-(3-bromophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSSLCMKVEGLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370773.png)